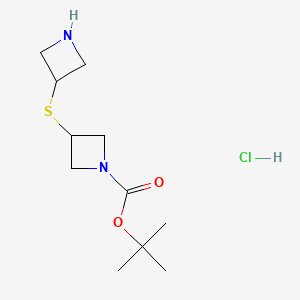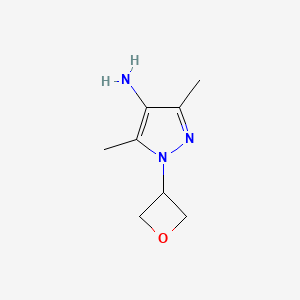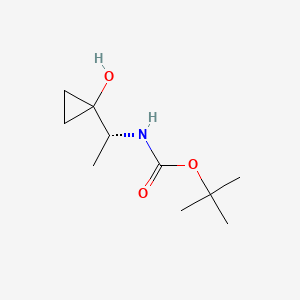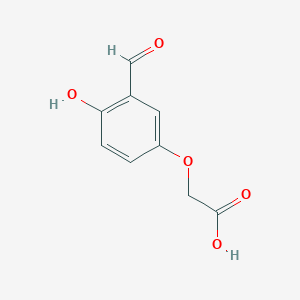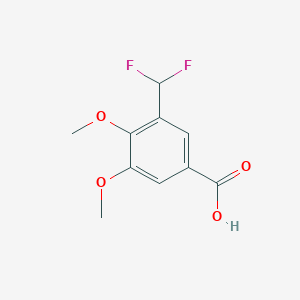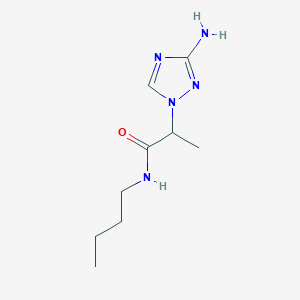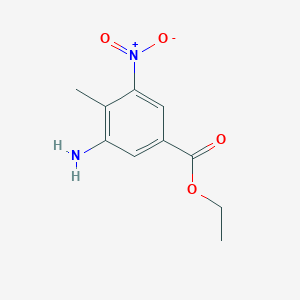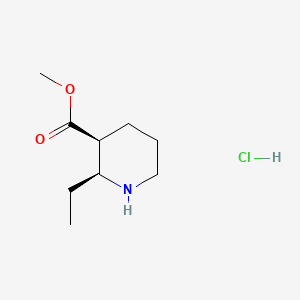
rac-methyl (2R,3R)-2-ethylpiperidine-3-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-methyl (2R,3R)-2-ethylpiperidine-3-carboxylate hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with an ethyl group at the 2-position and a carboxylate ester group at the 3-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of rac-methyl (2R,3R)-2-ethylpiperidine-3-carboxylate hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Ethyl Group: The ethyl group is introduced at the 2-position of the piperidine ring through an alkylation reaction.
Esterification: The carboxylate ester group is introduced at the 3-position through an esterification reaction.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch Processing: Where reactions are carried out in large reactors.
Continuous Flow Processing: For more efficient and scalable production.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The piperidine ring can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in the field of neuropharmacology.
Industry:
Material Science: It can be used in the synthesis of polymers and other advanced materials.
作用機序
The mechanism by which rac-methyl (2R,3R)-2-ethylpiperidine-3-carboxylate hydrochloride exerts its effects depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors. The piperidine ring structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active piperidine derivative.
類似化合物との比較
- rac-methyl (2R,3R)-2-methylpiperidine-3-carboxylate hydrochloride
- rac-methyl (2R,3R)-2-(propan-2-yl)pyrrolidine-3-carboxylate hydrochloride
Comparison:
- Structural Differences: The primary difference lies in the substituents on the piperidine ring. While rac-methyl (2R,3R)-2-ethylpiperidine-3-carboxylate hydrochloride has an ethyl group, the similar compounds have different alkyl groups.
- Reactivity: The presence of different substituents can influence the reactivity and the types of reactions the compounds undergo.
- Applications: While all these compounds can be used in similar applications, the specific substituents may make one compound more suitable for a particular application over another.
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure allows it to participate in various chemical reactions and interact with biological targets, making it a valuable compound for scientific research and industrial applications.
特性
分子式 |
C9H18ClNO2 |
|---|---|
分子量 |
207.70 g/mol |
IUPAC名 |
methyl (2S,3S)-2-ethylpiperidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-3-8-7(9(11)12-2)5-4-6-10-8;/h7-8,10H,3-6H2,1-2H3;1H/t7-,8-;/m0./s1 |
InChIキー |
NPBUQMHSWHBGJL-WSZWBAFRSA-N |
異性体SMILES |
CC[C@H]1[C@H](CCCN1)C(=O)OC.Cl |
正規SMILES |
CCC1C(CCCN1)C(=O)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(Tert-butoxycarbonylamino)ethyl]cyclobutanecarboxylic acid](/img/structure/B15299455.png)
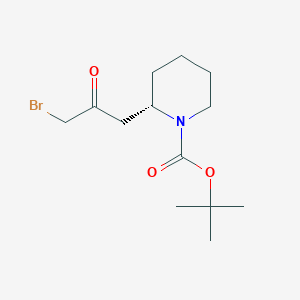
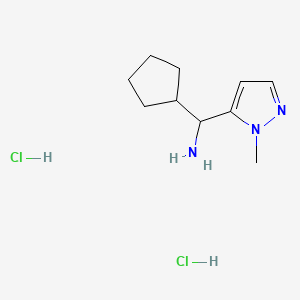
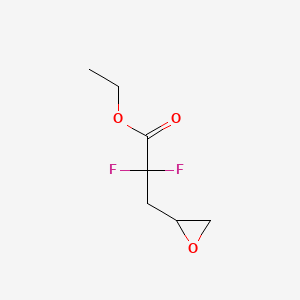
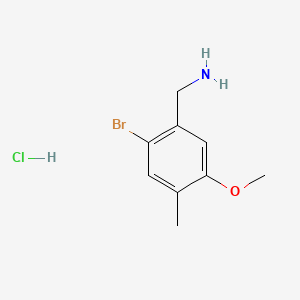
![2,6-Diazaspiro[4.5]decane-2-carboxylic acid, 6-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester](/img/structure/B15299481.png)
